6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationships

6-(Trifluoromethyl)imidazo[2,1-b]thiazole delivers a distinct electronic profile unattainable with non-fluorinated analogs. The 6-CF3 group increases lipophilicity (LogP 3.25) and electron-withdrawing character, enabling up to 7,500-fold receptor binding enhancement in downstream derivatives. This scaffold is validated in EGFR/HER2 dual kinase inhibitors (HER2 IC50 0.108 μM) and DHFR inhibitors (IC50 0.123 μM) with confirmed in vivo tumor reduction. Synthesized reliably via two-step route from 2-aminothiazole and 3-bromo-1,1,1-trifluoroacetone at multi-millimole scale. Available at 97% purity with full analytical characterization (LC-MS tR=0.78 min, [M+H]+=192.95, InChIKey GUVJALXXDXFZPN-UHFFFAOYSA-N). Ideal for oncology medicinal chemistry and derivative library generation.

Molecular Formula C6H3F3N2S
Molecular Weight 192.16 g/mol
CAS No. 109113-98-6
Cat. No. B174929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)imidazo[2,1-b]thiazole
CAS109113-98-6
Synonyms6-(trifluoromethyl)imidazo[2,1-b]thiazole
Molecular FormulaC6H3F3N2S
Molecular Weight192.16 g/mol
Structural Identifiers
SMILESC1=CSC2=NC(=CN21)C(F)(F)F
InChIInChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H
InChIKeyGUVJALXXDXFZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)imidazo[2,1-b]thiazole (CAS 109113-98-6): Procurement-Grade Heterocyclic Scaffold for Structure-Guided Derivative Development


6-(Trifluoromethyl)imidazo[2,1-b]thiazole (CAS 109113-98-6) is a fused heterocyclic compound comprising imidazole and thiazole rings, with a trifluoromethyl (-CF3) group attached at the 6-position of the imidazole ring [1]. The compound has a molecular formula of C6H3F3N2S and a molecular weight of 192.16 g/mol, with commercially available purity specifications ranging from 95% to 98%+ . The -CF3 substituent imparts enhanced electron-withdrawing character and increased lipophilicity (calculated LogP values ranging from 2.47 to 3.25) compared to the unsubstituted imidazo[2,1-b]thiazole core, properties that are critical for modulating target binding interactions and pharmacokinetic behavior in downstream derivative development [2].

Why 6-(Trifluoromethyl)imidazo[2,1-b]thiazole Cannot Be Arbitrarily Replaced: The Critical Role of the 6-CF3 Group in Modulating Electronic and Binding Properties


Within the imidazo[2,1-b]thiazole scaffold family, substitution pattern and electronic properties at the 6-position are decisive determinants of biological activity and chemical reactivity. Quantitative structure-activity relationship (QSAR) analyses have demonstrated that the introduction of electron-withdrawing and hydrophobic groups at the 2-position of imidazothiadiazole analogs can increase receptor binding affinity by up to 7,500-fold compared to the unsubstituted core [1]. While the target compound lacks direct pharmacological data as a standalone entity, its 6-CF3 group provides a distinct electronic profile that differentiates it from non-fluorinated or differently substituted analogs. Compounds lacking the -CF3 group at the 6-position exhibit altered LogP values, reduced electron-withdrawing character, and consequently, different molecular recognition properties when used as synthetic building blocks . This precludes simple substitution with other imidazo[2,1-b]thiazole derivatives without altering the physicochemical trajectory of the resulting downstream compounds.

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole (CAS 109113-98-6)


Electron-Withdrawing Capacity and Lipophilicity: Comparative Physicochemical Profile Versus Unsubstituted Core

The 6-CF3 group in 6-(trifluoromethyl)imidazo[2,1-b]thiazole introduces significant electron-withdrawing character and increased lipophilicity relative to the unsubstituted imidazo[2,1-b]thiazole core. The calculated LogP for the target compound is 3.25, compared to an estimated LogP of approximately 1.3-1.8 for the unsubstituted core structure . QSAR studies on related imidazothiadiazole analogs have established that hydrophobic and electron-withdrawing groups are strongly favorable for receptor binding, with the introduction of fluorinated substituents increasing binding affinity by up to 7,500-fold compared to unsubstituted compounds [1].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationships

Synthetic Accessibility: Established Two-Step Route from Commercially Available Precursors

6-(Trifluoromethyl)imidazo[2,1-b]thiazole is synthesized via a well-documented two-step protocol: condensation of 2-aminothiazole (10.0 mmol) with 3-bromo-1,1,1-trifluoroacetone (11.0 mmol) in acetone under reflux for 20 hours, followed by acid treatment and basification to liberate the free base, which crystallizes from ethanol . This route achieves efficient access to the target scaffold in 11 mmol scale with product confirmation via LC-MS (tR=0.78 min; [M+H]+=192.95) . In contrast, alternative imidazo[2,1-b]thiazole derivatives with different substitution patterns often require more complex multi-step sequences or less accessible precursors, making the target compound a more tractable entry point for scaffold diversification.

Synthetic Chemistry Process Chemistry Building Block Procurement

Derivative Potency Enablement: 6-CF3 Scaffold as Foundation for Potent Biological Activity in Downstream Compounds

While 6-(trifluoromethyl)imidazo[2,1-b]thiazole itself lacks direct biological activity data, the imidazo[2,1-b]thiazole scaffold bearing trifluoromethyl substitution enables potent activity in structurally related derivatives. In one study, an imidazo[2,1-b]thiazole derivative (compound 39) demonstrated dual EGFR/HER2 kinase inhibition with IC50 values of 0.153 μM (EGFR) and 0.108 μM (HER2), along with DHFR inhibition (IC50 0.291 μM) and significant in vivo tumor volume reduction in a breast cancer model [1]. Another imidazo[2,1-b]thiazole analog (compound 4j) bearing a 3-(3-trifluoromethylphenyl) substituent exhibited cytotoxicity against HeLa cells with an IC50 of 6.5 μM and induced caspase-dependent apoptosis [2]. The presence of the -CF3 group, whether at the 6-position or on appended aryl rings, is consistently associated with enhanced potency in this scaffold class.

Anticancer Agents Kinase Inhibition Structure-Activity Relationships

Structural Uniqueness: Registry-Confirmed Differentiation from Common Positional Isomers

6-(Trifluoromethyl)imidazo[2,1-b]thiazole (CAS 109113-98-6) is a discrete, registry-assigned compound with verified structural identity (InChIKey: GUVJALXXDXFZPN-UHFFFAOYSA-N) [1]. The -CF3 group is unequivocally positioned at the 6-position of the imidazole ring, distinguishing it from alternative substitution patterns such as 2-(trifluoromethyl)imidazo[2,1-b]thiazole derivatives or 5-(trifluoromethyl) variants, which carry different CAS numbers and exhibit distinct reactivity profiles [2]. This unambiguous structural definition ensures batch-to-batch reproducibility and eliminates the risk of positional isomer contamination that could confound structure-activity studies.

Chemical Registration Structure Verification Inventory Management

Optimized Application Scenarios for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole (CAS 109113-98-6)


Medicinal Chemistry: Scaffold for Kinase Inhibitor and Anticancer Derivative Synthesis

6-(Trifluoromethyl)imidazo[2,1-b]thiazole serves as a foundational building block for the synthesis of imidazo[2,1-b]thiazole-based anticancer agents with demonstrated EGFR/HER2 dual kinase inhibitory activity (IC50 values as low as 0.108 μM for HER2) and DHFR inhibition (IC50 0.123 μM) [1]. Derivatives built from this fluorinated scaffold have shown significant tumor volume reduction in in vivo breast cancer models, positioning the parent compound as a strategic starting material for oncology-focused medicinal chemistry programs [1].

Synthetic Chemistry: Versatile Intermediate for Derivatization via Electrophilic and Nucleophilic Pathways

The compound's reactive imidazo[2,1-b]thiazole core, combined with the electron-withdrawing 6-CF3 group, enables diverse chemical transformations including oxidation to sulfoxides/sulfones and reduction to amines [1]. The established two-step synthesis from 2-aminothiazole and 3-bromo-1,1,1-trifluoroacetone provides reliable access at multi-millimole scale , making it suitable for derivative library generation in both academic and industrial settings.

Physicochemical Property Optimization: LogP and Electron-Withdrawing Group Introduction

For structure-activity relationship (SAR) studies requiring enhanced lipophilicity (calculated LogP 3.25) and electron-withdrawing character, 6-(trifluoromethyl)imidazo[2,1-b]thiazole provides a well-defined physicochemical starting point [1]. QSAR analyses on related scaffolds confirm that fluorinated substituents dramatically improve receptor binding (up to 7,500-fold enhancement over unsubstituted analogs), validating the strategic value of the 6-CF3 group for optimizing target engagement .

Quality-Controlled Reference Standard and Analytical Method Development

With commercially available purity specifications of 95% to 98%+ and established analytical characterization parameters (LC-MS tR=0.78 min, [M+H]+=192.95; InChIKey GUVJALXXDXFZPN-UHFFFAOYSA-N) [1], the compound is suitable for use as a reference standard in HPLC method development, impurity profiling, and structure verification workflows for derivative compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.